Sevelamer
Overview
Description
Sevelamer is a phosphate-binding medication primarily used to treat hyperphosphatemia in patients with chronic kidney disease. It is a polymeric compound that binds phosphate within the intestinal lumen, limiting its absorption and thereby decreasing serum phosphate concentrations . This compound is marketed under the brand names Renagel and Renvela .
Preparation Methods
Sevelamer is synthesized through the polymerization of allylamine with epichlorohydrin . The resulting polymer is then crosslinked to form a network structure. For industrial production, this compound hydrochloride undergoes an anion exchange with an alkali or alkaline earth metal carbonate to form this compound carbonate .
Chemical Reactions Analysis
Sevelamer undergoes various chemical reactions, including:
Substitution Reactions: This compound can react with chlorosulfonic acid to form sulfonic acid-functionalized polyallylamine.
Ionic and Hydrogen Bonding: In the intestine, the amine groups of this compound become partially protonated and interact with phosphate ions through ionic and hydrogen bonding.
Scientific Research Applications
Sevelamer has several scientific research applications:
Mechanism of Action
Sevelamer prevents hyperphosphatemia by binding to dietary phosphate in the gut, preventing its absorption. This action decreases serum parathyroid hormone levels, which are elevated in patients with chronic kidney disease . The binding occurs through ionic and hydrogen bonding between the protonated amine groups of this compound and phosphate ions .
Comparison with Similar Compounds
Sevelamer is compared with other phosphate binders such as calcium acetate and lanthanum carbonate:
Calcium Acetate: Unlike this compound, calcium acetate can increase the risk of hypercalcemia and arterial calcification.
Lanthanum Carbonate: Both this compound and lanthanum carbonate are effective in reducing serum phosphate levels, but this compound also lowers LDL and total serum cholesterol levels.
Similar compounds include:
- Calcium Acetate
- Lanthanum Carbonate
- Iron-based Phosphate Binders
This compound’s unique ability to lower cholesterol levels and its non-calcium-based composition make it a preferred choice for many patients .
Properties
IUPAC Name |
2-(chloromethyl)oxirane;prop-2-en-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO.C3H7N/c4-1-3-2-5-3;1-2-3-4/h3H,1-2H2;2H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSIZMQNQCNRBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN.C1C(O1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
Record name | Sevelamer | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00658 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Sevelamer prevents hyperphosphatemia by binding to dietary phosphate in the gut, preventing its absorption and thus decreasing serum parathyroid hormone levels. | |
Record name | Sevelamer | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00658 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
52757-95-6 | |
Record name | Sevelamer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52757-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sevelamer | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00658 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SEVELAMER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7608 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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